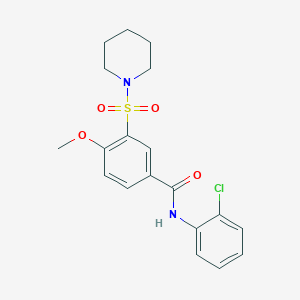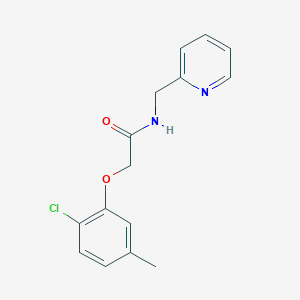
2-(3-isoxazolylmethyl)-1(2H)-phthalazinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of phthalazinone derivatives, including "2-(3-isoxazolylmethyl)-1(2H)-phthalazinone," involves multi-step chemical reactions. A key approach to synthesizing phthalazinone derivatives includes the condensation reactions with secondary amines and formaldehyde to yield N-Mannich bases. Similarly, reactions with acrylonitrile afford cyanoethylated products. These methods demonstrate the chemical versatility of phthalazinone derivatives and their potential for further chemical modifications (Mustafa et al., 1964).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives has been explored through various techniques, including IR and Raman spectroscopy. Studies have provided detailed information on the molecular geometry and vibrational frequencies, offering insights into the compound's structural characteristics. The optimized geometric parameters, including bond lengths and angles, closely align with experimental data, underscoring the compound's defined molecular structure (Gökce & Bahçelī, 2010).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, including Mannich reactions and reactions with diazomethane, leading to O-methylated derivatives. These reactions highlight the chemical reactivity of the phthalazinone core and its potential for creating a wide range of chemical entities with diverse properties (Bedair et al., 1987).
Physical Properties Analysis
The synthesis and structural elucidation of phthalazinone derivatives, including their physical properties, have been a subject of extensive research. These compounds' physical properties, such as solubility, melting points, and crystal structure, are crucial for their potential applications in various fields. Studies focusing on the hydrogen-bonded structures of phthalazine compounds with chloro- and nitro-substituted benzoic acids provide insights into their physical characteristics and interactions at the molecular level (Gotoh & Ishida, 2011).
Chemical Properties Analysis
The chemical properties of "2-(3-isoxazolylmethyl)-1(2H)-phthalazinone" and similar compounds are defined by their reactivity and the potential for chemical transformations. The versatility of the phthalazinone core in drug discovery has led to the development of new synthetic methods for accessing various substituted and functionalized derivatives. This adaptability is highlighted in the synthesis of biologically important phthalazinones, which have shown significant activity, suggesting their potential utility in medicinal chemistry and as antimicrobials (Pathak et al., 2013).
Propiedades
IUPAC Name |
2-(1,2-oxazol-3-ylmethyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12-11-4-2-1-3-9(11)7-13-15(12)8-10-5-6-17-14-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOQGYSICLXBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isoxazol-3-ylmethyl)-2-hydrophthalazin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-methylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4539913.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4539922.png)
![N-(3-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4539930.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4539932.png)
![2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539934.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4539948.png)


![6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4539962.png)
![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)


